molecular formula C15H12 B3031111 1-Methyl-3-(2-phenylethynyl)benzene CAS No. 14635-91-7

1-Methyl-3-(2-phenylethynyl)benzene

Cat. No.: B3031111
CAS No.: 14635-91-7
M. Wt: 192.25 g/mol
InChI Key: CREZZKUDBMAYFS-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-phenylethynyl)benzene, also known by its chemical formula C15H12, is an aromatic compound characterized by a benzene ring substituted with a methyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-bromo-3-methylbenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires a base such as triethylamine and is conducted at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenylethynyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the phenylethynyl group to a phenylethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylethynyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Phenylethyl derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Methyl-3-(2-phenylethynyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Methyl-3-(2-phenylethynyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methyl-3-(2-phenylethynyl)benzene can be compared with other similar compounds, such as:

  • 1-Methyl-2-(phenylethynyl)benzene
  • 1-Methyl-4-(phenylethynyl)benzene
  • 1-Methyl-3-(phenylethyl)benzene

These compounds share structural similarities but differ in the position of the substituents or the nature of the substituents. The unique positioning of the phenylethynyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-methyl-3-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-6-5-9-15(12-13)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREZZKUDBMAYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450846
Record name 1-methyl-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14635-91-7
Record name 1-methyl-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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